molecular formula C8H14N2O3 B2486606 (4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide CAS No. 1035456-32-6

(4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide

Cat. No.: B2486606
CAS No.: 1035456-32-6
M. Wt: 186.211
InChI Key: VIYJNVFQWJAIMR-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5S)-5-(Aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide is a structurally complex small molecule featuring a 1,3-dioxolane ring system, a cyclopropyl carboxamide substituent, and an aminomethyl functional group.

Properties

IUPAC Name

(4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c9-3-6-7(13-4-12-6)8(11)10-5-1-2-5/h5-7H,1-4,9H2,(H,10,11)/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYJNVFQWJAIMR-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2C(OCO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)[C@H]2[C@@H](OCO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group may yield imines, while reduction of the carboxamide group may produce primary amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The dioxolane ring and cyclopropyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/Class Core Structure Key Substituents Biological Activity/Application Synthesis Reference
(4R,5S)-5-(Aminomethyl)-N-Cyclopropyl-1,3-Dioxolane-4-Carboxamide 1,3-Dioxolane Cyclopropyl carboxamide, aminomethyl Inferred: Glycosidase inhibition Not explicitly stated
Rivaroxaban Intermediate (EP 2 722 575) 1,3-Oxazolidin-2-one Phenyl-morpholinone, aminomethyl Anticoagulant (Factor Xa inhibition) Patent-based synthesis
Deoxynojirimycin Derivatives (e.g., Compound 1 in ) Hexahydropyrido-oxazinone Hydroxymethyl, trihydroxy substituents α-Glucosidase inhibition Multi-step synthesis
Antimalarial Pyrazole-Carboxamides (e.g., Compound 9a-j) Pyrazole-carboxamide Arylidene, methylthio, morpholino Antimalarial (Plasmodium inhibition) Condensation reaction

Core Ring Systems

  • 1,3-Dioxolane vs. 1,3-Oxazolidinone: The dioxolane ring in the target compound lacks the carbonyl group present in oxazolidinones (e.g., rivaroxaban intermediates), which reduces electrophilicity and may enhance metabolic stability. However, this also limits hydrogen-bonding interactions critical for protease inhibition (e.g., Factor Xa in anticoagulants) .
  • Dioxolane vs. Pyrazole: Pyrazole-based antimalarials () exhibit planar aromaticity, enabling π-π stacking with biological targets, whereas the dioxolane’s non-aromatic structure likely prioritizes stereochemical specificity over broad-spectrum activity .

Substituent Analysis

  • Cyclopropyl Carboxamide: This group is rare in the cited analogs. Its rigid, lipophilic nature may improve membrane permeability compared to bulkier aryl substituents (e.g., phenyl-morpholinone in rivaroxaban intermediates) .
  • Aminomethyl Group: Shared with oxazolidinone-based intermediates (), this moiety is critical for forming salt bridges or covalent interactions with enzymes. However, its placement on a dioxolane (vs. oxazolidinone) alters spatial accessibility .

Biological Activity

(4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, supported by case studies and data tables.

Chemical Structure

The compound's structure can be represented as follows:

C6H11NO3\text{C}_6\text{H}_{11}\text{N}\text{O}_3

This structure features a dioxolane ring and a cyclopropyl group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the dioxolane ring followed by the introduction of the aminomethyl and cyclopropyl groups. Specific methodologies may vary depending on the desired yield and purity.

Antiviral Activity

Research has shown that compounds similar to this compound exhibit antiviral properties. For instance, studies on related dioxolanes indicate activity against various viruses, including vaccinia virus and Rift Valley fever virus. These findings suggest that the compound may have potential as an antiviral agent .

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against several bacterial strains. In vitro tests have demonstrated significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis but limited activity against Gram-negative strains . The minimum inhibitory concentration (MIC) values for these bacteria are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus625 - 1250
Enterococcus faecalis625
Pseudomonas aeruginosa1250
Escherichia coli>2000

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans. The results indicate that while some derivatives demonstrate significant antifungal effects, others do not exhibit any notable activity .

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of dioxolane derivatives found that certain modifications to the structure enhanced activity against specific viral strains. The compound was tested in vitro against vaccinia virus and demonstrated a dose-dependent response .

Case Study 2: Antibacterial Screening

In a comprehensive screening of various dioxolane derivatives for antibacterial properties, this compound was highlighted for its potency against Staphylococcus aureus. This study emphasized the importance of structural features in determining biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.